3-Chlorophenoxyacetonitrile

Description

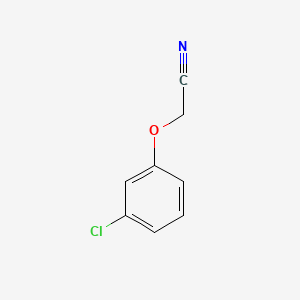

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHNUPMHGVIQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195702 | |

| Record name | 3-Chlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43111-32-6 | |

| Record name | 2-(3-Chlorophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43111-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenoxyacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043111326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chlorophenoxyacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary focus is on the Williamson ether synthesis, detailing the reaction mechanism, optimal conditions, and the role of phase-transfer catalysis in enhancing reaction efficiency. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols to support researchers in their synthetic endeavors.

Introduction

This compound is a valuable building block in organic synthesis, characterized by the presence of a chlorophenoxy group and a nitrile functionality. This unique combination of reactive sites makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The most direct and widely employed method for its synthesis is the Williamson ether synthesis, a robust and reliable method for forming the ether linkage. This guide will delve into the theoretical underpinnings and practical considerations of this synthetic pathway.

The Williamson Ether Synthesis: A Core Strategy

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3] In the context of this compound synthesis, the reaction involves the deprotonation of 3-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group.[1]

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis can be broken down into two key steps:

Step 1: Deprotonation of 3-Chlorophenol

The phenolic proton of 3-chlorophenol is acidic and can be readily removed by a suitable base to form the 3-chlorophenoxide ion. Common bases used for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[1] The choice of base can influence the reaction rate and yield.

Step 2: Nucleophilic Attack by the Phenoxide

The resulting 3-chlorophenoxide ion is a potent nucleophile that attacks the methylene carbon of chloroacetonitrile. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom and nitrile group. The reaction proceeds in a concerted fashion, where the C-O bond is formed simultaneously with the cleavage of the C-Cl bond.[3] This SN2 pathway is favored because chloroacetonitrile is a primary halide with minimal steric hindrance.[2]

Diagram 1: Overall Synthesis of this compound

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

Materials:

-

3-Chlorophenol

-

Chloroacetonitrile

-

Potassium Carbonate (anhydrous, finely ground)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.0 eq) and anhydrous acetone (100 mL).

-

Addition of Base: To the stirred solution, add finely ground anhydrous potassium carbonate (1.5 eq).

-

Formation of Phenoxide: Heat the mixture to reflux and maintain for 1 hour to ensure the complete formation of the potassium 3-chlorophenoxide.

-

Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 eq) to the refluxing mixture.

-

Reaction: Continue to reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Table 1: Summary of Reagents and Molar Equivalents

| Reagent | Molar Equivalent | Purpose |

| 3-Chlorophenol | 1.0 | Starting material (nucleophile precursor) |

| Chloroacetonitrile | 1.1 | Starting material (electrophile) |

| Potassium Carbonate | 1.5 | Base for deprotonation |

| Acetone | - | Solvent |

The Role of Phase-Transfer Catalysis (PTC)

A significant enhancement to the Williamson ether synthesis involves the use of a phase-transfer catalyst (PTC). This is particularly beneficial when dealing with the low solubility of the phenoxide salt in the organic solvent where the chloroacetonitrile is dissolved.

A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase.[4] The lipophilic cation of the PTC forms an ion pair with the phenoxide anion, rendering it soluble in the organic phase where it can readily react with the chloroacetonitrile. This approach often leads to faster reaction times, milder reaction conditions, and higher yields.

Diagram 2: Mechanism of Phase-Transfer Catalysis

Caption: Simplified representation of the role of a phase-transfer catalyst (PTC).

Characterization of this compound

Proper characterization of the synthesized product is crucial to confirm its identity and purity. The following are key analytical techniques and expected data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [3] |

| Molecular Weight | 167.59 g/mol | [3] |

| CAS Number | 43111-32-6 | [3] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present in the molecule.

-

C≡N stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹.

-

C-O-C stretch (ether): A strong absorption band is typically observed in the range of 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

-

C-Cl stretch: An absorption band in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic absorptions for the substituted benzene ring will also be present.

An authentic IR spectrum for this compound is available from the NIST Chemistry WebBook, which can be used for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific published NMR data for this compound is scarce, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and known substituent effects.

¹H NMR (Predicted):

-

-O-CH₂-CN: A singlet is expected for the two methylene protons, likely in the range of 4.8-5.0 ppm. The proximity to the electronegative oxygen and the nitrile group will cause a significant downfield shift.

-

Aromatic Protons: A complex multiplet pattern is expected for the four aromatic protons in the region of 6.9-7.4 ppm. The exact splitting pattern will depend on the coupling constants between the protons on the substituted ring.

¹³C NMR (Predicted):

-

-CN: The nitrile carbon is expected to appear in the range of 115-120 ppm.

-

-O-CH₂-CN: The methylene carbon is expected around 55-65 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the oxygen appearing further downfield (around 155-160 ppm) and the carbon attached to the chlorine also showing a downfield shift.

Potential Side Reactions and Considerations

While the Williamson ether synthesis is generally efficient for this transformation, certain side reactions can occur:

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, some C-alkylation may occur, especially under certain reaction conditions. The use of polar aprotic solvents generally favors O-alkylation.

-

Hydrolysis of Chloroacetonitrile: In the presence of a strong base and water, chloroacetonitrile can undergo hydrolysis. Therefore, it is advisable to use anhydrous conditions to maximize the yield of the desired product.

-

Elimination: Although less likely with a primary halide like chloroacetonitrile, elimination reactions can compete with substitution, particularly with more sterically hindered reactants or stronger, bulkier bases.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the preparation of this compound. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired product can be achieved. The use of phase-transfer catalysis offers a significant process improvement, allowing for milder conditions and potentially higher throughput. This guide provides the fundamental knowledge and practical insights necessary for researchers to successfully synthesize and characterize this important chemical intermediate.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 43111-32-6). Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

University of Wisconsin. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

Sources

Physicochemical properties of 3-Chlorophenoxyacetonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chlorophenoxyacetonitrile

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and synthesis of this compound (CAS No. 43111-32-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven methodologies for its characterization. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references. The role of this molecule as a versatile intermediate in medicinal chemistry is also discussed, highlighting the significance of its chloro- and nitrile-containing structure in the synthesis of potential drug candidates.

Chemical Identity and Structure

This compound is an organic compound characterized by a chlorophenoxy group linked to an acetonitrile moiety via an ether bond. This structure makes it a valuable building block in organic synthesis.

-

IUPAC Name: (3-chlorophenoxy)acetonitrile

-

CAS Number: 43111-32-6[1]

-

Molecular Formula: C₈H₆ClNO[1]

-

Molecular Weight: 167.59 g/mol [1]

-

SMILES: N#CCOc1cccc(Cl)c1[1]

-

InChI Key: NHHNUPMHGVIQQC-UHFFFAOYSA-N[1]

The presence of the chlorine atom, the ether linkage, and the nitrile group imparts specific reactivity and properties to the molecule, making it an attractive intermediate for creating more complex molecular architectures, particularly in the pharmaceutical industry.[2][3]

Core Physicochemical Properties

A precise understanding of the physicochemical properties is fundamental to designing reaction conditions, purification strategies, and formulation protocols. The data presented below are compiled from predictive models and experimental databases.

| Property | Value | Unit | Source |

| Molecular Weight | 167.59 | g/mol | [1] |

| Normal Melting Point (Tfus) | Data not available | K | [1] |

| Normal Boiling Point (Tboil) | Data not available | K | [1] |

| Enthalpy of Fusion (ΔfusH°) | Data not available | kJ/mol | [1] |

| Enthalpy of Vaporization (ΔvapH°) | Data not available | kJ/mol | [1] |

| Octanol/Water Partition Coeff. (logP) | Data not available | - | [1] |

| Water Solubility (log10WS) | Data not available | mol/l | [1] |

Synthesis and Logical Workflow

The synthesis of this compound can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This pathway offers high yields and utilizes readily available starting materials.

Proposed Synthetic Pathway

The reaction involves the deprotonation of 3-chlorophenol by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking chloroacetonitrile to displace the chloride and form the desired ether.

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

General Physicochemical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of a synthesized compound like this compound. This ensures identity, purity, and a full profile of its properties.

Caption: Logical workflow for the complete physicochemical characterization of a compound.

Spectroscopic Profile: A Guide to Identification

Spectroscopic analysis is indispensable for confirming the molecular structure. Below is a predictive guide to the key spectral features of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms.

-

Aromatic Protons (4H): Expect a complex multiplet pattern in the range of δ 6.8-7.5 ppm. The protons ortho and para to the electron-withdrawing chlorine atom will be shifted downfield compared to those meta to it.

-

Methylene Protons (-O-CH₂-CN, 2H): A sharp singlet is expected around δ 4.8-5.0 ppm. The proximity to the electronegative oxygen and the nitrile group causes a significant downfield shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton.

-

Nitrile Carbon (-C≡N): A peak around δ 115-120 ppm.

-

Methylene Carbon (-O-CH₂-CN): A peak around δ 55-65 ppm.

-

Aromatic Carbons (6C): Six distinct peaks are expected in the δ 110-160 ppm range, including the carbon attached to the oxygen (C-O) at the most downfield position and the carbon attached to the chlorine (C-Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹. This is a highly characteristic peak for a nitrile.

-

C-O-C Stretch (Aryl-Alkyl Ether): Strong absorptions in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 167.

-

Isotope Peak (M+2): A peak at m/z = 169 with an intensity approximately one-third of the molecular ion peak, which is the characteristic isotopic signature of a single chlorine atom.

-

Key Fragments: Expect fragmentation corresponding to the loss of the cyanomethylene group (-CH₂CN) and cleavage of the ether bond, leading to a 3-chlorophenoxy cation.

Experimental Protocols

The following protocols describe standardized, self-validating methods for determining the core physicochemical properties of a novel or synthesized compound like this compound.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its high precision and ability to provide thermodynamic data, such as the enthalpy of fusion (ΔHfus). It measures the heat flow required to raise the sample temperature, providing an accurate endotherm for the phase transition.

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, dry sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion.

Protocol: Solubility Assessment

Causality: Determining solubility in a range of solvents is critical for selecting appropriate systems for reactions, purification (crystallization), and formulation. Acetonitrile is included as it is a common polar aprotic solvent in organic synthesis and HPLC.[4][5]

Methodology:

-

Solvent Selection: Prepare vials containing 1.0 mL of various solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: Add a pre-weighed amount (e.g., 10 mg) of this compound to each vial.

-

Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Use a shaker or vortex mixer.

-

Observation & Quantification:

-

Qualitative: Visually inspect for undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

-

Quantitative (if needed): For partially soluble samples, centrifuge the mixture, take an aliquot of the supernatant, evaporate the solvent, and weigh the residue to determine the concentration. Alternatively, analyze the supernatant concentration using a calibrated HPLC method.

-

Relevance in Drug Discovery and Development

This compound serves as an important intermediate in medicinal chemistry. Its utility stems from the strategic combination of its functional groups:

-

Chlorine Atom: The presence of a halogen, particularly chlorine, is a common feature in many FDA-approved drugs.[3] It can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocycles—all common moieties in pharmacologically active compounds.

-

Ether Linkage: The phenoxy-ether linkage provides a stable, yet flexible, spacer that can be used to correctly orient pharmacophores for optimal receptor interaction.

This molecule is a precursor for building more complex structures that may target a wide range of diseases, making its thorough characterization a critical first step in the drug discovery pipeline.[2][6]

References

- 1. This compound (CAS 43111-32-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Wholesale (3-Chlorophenyl)acetonitrile CAS:1529-41-5 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetonitrile - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

Spectral Data Analysis of 3-Chlorophenoxyacetonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 3-Chlorophenoxyacetonitrile, a molecule of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive modeling and comparative analysis with structural analogs to offer an in-depth interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's structural characteristics as revealed through spectroscopic techniques.

Introduction

This compound is an aromatic nitrile ether. Its structure, featuring a chlorinated benzene ring linked to an acetonitrile group via an ether bond, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Understanding the spectral properties of this compound is paramount for its identification, purity assessment, and elucidation of its role in various chemical reactions.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and methylene protons. The chemical shifts are influenced by the electronegativity of the chlorine and oxygen atoms and the anisotropic effect of the benzene ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | t | 1H | H-5 | Triplet due to coupling with two adjacent aromatic protons. |

| ~7.10 | m | 2H | H-4, H-6 | Complex multiplet due to coupling with neighboring protons. |

| ~6.95 | m | 1H | H-2 | Multiplet due to coupling with adjacent aromatic protons. |

| ~4.75 | s | 2H | -O-CH₂-CN | Singlet, as there are no adjacent protons to couple with. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen and cyano group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C-1 | Aromatic carbon attached to the ether oxygen, significantly deshielded. |

| ~135 | C-3 | Aromatic carbon attached to chlorine, deshielded. |

| ~131 | C-5 | Aromatic carbon, deshielded. |

| ~123 | C-6 | Aromatic carbon. |

| ~117 | -CN | Quaternary carbon of the nitrile group. |

| ~116 | C-4 | Aromatic carbon. |

| ~115 | C-2 | Aromatic carbon. |

| ~55 | -O-CH₂-CN | Aliphatic carbon attached to the electronegative oxygen, deshielded. |

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to the CDCl₃ lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds in an aromatic ring. |

| ~2950-2850 | Weak | Aliphatic C-H stretch | Corresponding to the methylene (-CH₂-) group. |

| ~2250 | Medium-Strong, Sharp | C≡N stretch | A characteristic and strong absorption for the nitrile group. |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region due to the benzene ring. |

| ~1250 | Strong | Aryl-O stretch (asymmetric) | Characteristic of the aryl ether linkage. |

| ~1050 | Medium | Aryl-O stretch (symmetric) | Another characteristic band for the aryl ether. |

| ~800-700 | Strong | C-Cl stretch | Indicative of the carbon-chlorine bond. |

| ~750 | Strong | Aromatic C-H out-of-plane bend | The position of this band can give information about the substitution pattern of the benzene ring. |

Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Formula: C₈H₆ClNO

-

Monoisotopic Molecular Weight: 167.01 g/mol

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 167. Due to the presence of chlorine, an isotope peak (M+2) at m/z 169 with an intensity of approximately one-third of the M⁺ peak is also expected.

Predicted Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Predicted Fragments:

-

m/z 139/141: Loss of the cyanomethyl radical (•CH₂CN) from the molecular ion, resulting in the 3-chlorophenoxy cation.

-

m/z 111/113: Subsequent loss of carbon monoxide (CO) from the fragment at m/z 139/141, leading to the chlorophenyl cation.

-

m/z 40: Formation of the cyanomethyl cation, although this may be a less prominent fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile (e.g., 1 mg/mL).

-

-

Instrument Setup (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Use a GC-MS system equipped with an electron ionization source.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for the elution of the compound.

-

-

Mass Spectrometry Acquisition:

-

Set the electron energy to 70 eV.

-

Scan a mass range of m/z 35-500.

-

The mass spectrometer will record the mass spectra of the compound as it elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak and its isotope pattern.

-

Propose structures for the major fragment ions.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. The predicted chemical shifts, absorption bands, and fragmentation patterns offer a comprehensive spectroscopic profile of the molecule. These predictions serve as a valuable reference for the identification and characterization of this compound in a research and development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

- At present, no direct experimental spectral data for this compound is available in the public databases searched. The predictions and analyses in this document are based on general principles of spectroscopy and data from analogous compounds. For foundational knowledge on spectroscopic techniques, please refer to standard organic chemistry and spectroscopy textbooks. Online spectral databases for related compounds that may be of comparative interest include the NIST Chemistry WebBook and PubChem.

Thermal stability and decomposition of 3-Chlorophenoxyacetonitrile

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Chlorophenoxyacetonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal stability and decomposition profile of this compound. In the absence of extensive published data on this specific molecule, this document outlines the critical experimental methodologies and theoretical considerations necessary to conduct a thorough thermal hazard assessment. The principles and protocols described herein are grounded in established thermoanalytical science and are broadly applicable to the characterization of novel organic compounds.

Introduction: The Imperative of Thermal Stability Profiling

In the lifecycle of any chemical entity, from laboratory-scale synthesis to industrial application, a comprehensive understanding of its thermal stability is paramount. For a molecule like this compound, which incorporates a chlorinated aromatic ring, an ether linkage, and a nitrile group, the potential for energetic decomposition and the formation of hazardous byproducts under thermal stress is a significant concern. Thermal analysis provides critical data for defining safe handling, storage, and processing temperatures, preventing runaway reactions, and ensuring regulatory compliance. This guide details the requisite analytical workflow to elucidate the thermal behavior of this compound, thereby enabling robust risk assessment and the development of inherently safer processes. Halogenated organic compounds, in particular, require careful evaluation due to the potential for the release of corrosive and toxic gases upon decomposition.[1][2][3][4]

Core Experimental Workflow for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) for evolved gas analysis.

Caption: Experimental workflow for thermal stability and decomposition analysis.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6][7][8][9] This technique is the cornerstone for determining the onset of decomposition and the overall mass loss profile.

Experimental Protocol for TGA

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min). For kinetic analysis, repeat the experiment with multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Interpretation of TGA Data

The resulting TGA thermogram will plot percent mass versus temperature. The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition. The number of distinct steps in the mass loss curve can suggest a multi-stage decomposition process.

Differential Scanning Calorimetry (DSC): Characterizing Energetics

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It provides crucial information on the energetics of decomposition (exothermic or endothermic nature) and can detect phase transitions such as melting.

Experimental Protocol for DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. For volatile or potentially energetic compounds, hermetically sealed pans are recommended to suppress evaporation and contain any pressure generated.[13]

-

Instrument Setup: Place the sealed pan in the DSC cell, with an empty sealed pan as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.

-

Temperature Program:

-

Data Acquisition: Record the differential heat flow as a function of temperature.

Data Interpretation and Safety Considerations

An endothermic peak will indicate melting, while an exothermic peak signifies a decomposition event. A sharp, large exotherm is indicative of a highly energetic and potentially hazardous decomposition. The integral of the exothermic peak provides the enthalpy of decomposition (ΔHd), a critical parameter for thermal hazard assessment. It is important to note that for some organic materials, melting and decomposition can overlap.[15]

Kinetic Analysis of Decomposition

To predict the long-term stability of this compound at temperatures below the decomposition onset, kinetic parameters such as the activation energy (Ea) must be determined.

Flynn-Wall-Ozawa (FWO) Method (TGA Data)

The FWO method is an isoconversional model-free method that allows for the determination of activation energy as a function of conversion without assuming a reaction model.[16][17][18][19][20] It is based on the following equation:

ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT)

Where:

-

β is the heating rate

-

Ea is the activation energy

-

R is the gas constant

-

T is the absolute temperature at a given conversion (α)

-

A is the pre-exponential factor

-

g(α) is the integral form of the reaction model

By plotting ln(β) versus 1/T for a constant conversion level (α) from TGA experiments at different heating rates, a straight line is obtained with a slope of -1.052 Ea/R, from which the activation energy can be calculated.

Kissinger Method (DSC Data)

The Kissinger method is a widely used approach to determine the activation energy from the peak temperature (Tp) of an exothermic event in DSC at different heating rates.[14][21][22][23] The Kissinger equation is:

ln(β / Tp2) = ln(AR / Ea) - (Ea} / RTp)

A plot of ln(β / Tp2) versus 1/Tp yields a straight line with a slope of -Ea/R. While simpler than isoconversional methods, it assumes a single-step reaction and may not be accurate for complex decomposition processes.[21][23]

| Kinetic Parameter | Method | Data Source | Description |

| Activation Energy (Ea) | Flynn-Wall-Ozawa | TGA | Model-free, provides Ea as a function of conversion. |

| Activation Energy (Ea) | Kissinger | DSC | Model-based, provides a single Ea value for the decomposition peak. |

Evolved Gas Analysis (EGA) by GC-MS

Identifying the gaseous products of decomposition is crucial for understanding the decomposition mechanism and assessing the toxicity and corrosivity hazards.[24][25][26] This is typically achieved by coupling the outlet of the TGA to a Gas Chromatograph-Mass Spectrometer (TGA-GC-MS).

Experimental Protocol for TGA-GC-MS

-

TGA Setup: Perform a TGA experiment as described in section 3.1.

-

Gas Transfer: The evolved gases from the TGA furnace are transferred via a heated transfer line to the GC-MS.

-

GC Separation: The gaseous mixture is separated into its individual components by the gas chromatograph.

-

MS Identification: Each separated component is then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification.

Hypothesized Decomposition Pathway and Hazardous Potential

Based on the chemical structure of this compound and known decomposition mechanisms of related compounds like aromatic ethers and chloroaromatics, a plausible decomposition pathway can be proposed.[27][28][29][30][31][32][33][34][35]

The primary decomposition is likely to initiate at the ether linkage, which is typically the weakest bond in the molecule. Homolytic cleavage of the C-O bond would generate a 3-chlorophenoxy radical and a cyanomethyl radical.

Caption: Hypothesized decomposition pathway of this compound.

Potential Hazardous Products:

-

Hydrogen Cyanide (HCN): A highly toxic gas that can be formed from the cyanomethyl radical.

-

3-Chlorophenol: A toxic and corrosive compound.

-

Chlorinated Aromatic Compounds: The high temperatures of decomposition could potentially lead to the formation of more complex and highly toxic chlorinated species, such as chlorinated dibenzofurans or dioxins, through secondary reactions.

-

Corrosive Gases: The presence of chlorine raises the possibility of forming HCl gas, especially in the presence of hydrogen donors.

Conclusion and Recommendations

This guide outlines a systematic and scientifically rigorous approach to characterizing the thermal stability and decomposition of this compound. The combination of TGA, DSC, and TGA-GC-MS provides a comprehensive dataset encompassing mass loss, energetics, kinetics, and decomposition products.

Key Recommendations for Researchers:

-

Always handle unknown compounds with caution and assume they may be thermally labile and decompose to produce toxic byproducts.

-

Perform small-scale DSC screening experiments before conducting larger-scale TGA runs.

-

The use of multiple heating rates is essential for robust kinetic analysis.

-

Evolved gas analysis is non-negotiable for a thorough hazard assessment of halogenated compounds.

-

The data generated from these studies should be used to establish maximum safe operating temperatures and to develop emergency relief system designs for any scaled-up processes.

By following the methodologies presented in this guide, researchers and drug development professionals can generate the critical data needed to ensure the safe handling and processing of this compound and other novel chemical entities.

References

-

VisualLab. (n.d.). non-isothermal kinetics and DSC curve solutions. Retrieved from [Link]

-

ScienceDirect. (2023). Kinetic analysis of TGA data using the Flynn–Wall–Ozawa method at different heating rates. Retrieved from [Link]

-

ResearchGate. (2018). Insight to pyrolysis behavior of three aromatic ethers by pyrolysis coupled with single-photon ionization molecular-beam mass spectrometry. Retrieved from [Link]

-

Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Journal of Thermal Analysis and Calorimetry, 142, 1-13. Retrieved from [Link]

-

Blaine, R. L., & Kissinger, H. E. (2012). Homer Kissinger and the Kissinger equation. Thermochimica Acta, 540, 1-6. Retrieved from [Link]

-

Laboratoire Dubois. (n.d.). GC-MS thermal desorption-pyrolysis analyses. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. RSC Advances, 9(1), 1-10. Retrieved from [Link]

-

National Institutes of Health. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Retrieved from [Link]

-

ResearchGate. (2019). Pyrolysis of Ethers. Retrieved from [Link]

-

PubMed. (1998). Chloroaromatic formation in incineration processes. Retrieved from [Link]

-

ResearchGate. (2015). The pyrolysis of ethers. Retrieved from [Link]

-

ResearchGate. (2020). Automated Thermal Extraction - Desorption Gas Chromatography Mass Spectrometry: A Multifunctional Tool for Comprehensive Characterization of Polymers and their Degradation Products. Retrieved from [Link]

-

Pal, A. K., & Katiyar, V. (2016). Theoretical and analyzed data related to thermal degradation kinetics of poly (L-lactic acid)/chitosan-grafted-oligo L-lactic acid (PLA/CH-g-OLLA) bionanocomposite films. Data in Brief, 9, 1033-1039. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15(16), 2035-2044. Retrieved from [Link]

-

Jenny Technical Center. (2021, March 14). Solving for Why: Analyzing Materials with Gas Chromatography Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2014). Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis: Case study. Retrieved from [Link]

-

ResearchGate. (2008). Kissinger kinetic analysis of data obtained under different heating schedules. Journal of Thermal Analysis and Calorimetry, 94(2), 427-432. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Separation of Melting and Decomposition using High Heating Rates. Retrieved from [Link]

-

Chemistry Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2. Retrieved from [Link]

-

NETZSCH Group. (n.d.). Ozawa-Flynn-Wall Analysis. Retrieved from [Link]

-

American Chemical Society. (2021). Thermogravimetric Analysis Integrated with Mathematical Methods and Artificial Neural Networks for Optimal Kinetic Modeling of Biomass Pyrolysis: A Review. ACS Omega, 6(33), 21256-21268. Retrieved from [Link]

-

Torontech. (2023, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

Infinity TGA. (2023, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

American Chemical Society. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 549-557. Retrieved from [Link]

-

Laboratory In Consulting. (n.d.). DSC and TG analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

ResearchGate. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

-

PubMed. (1992). Evidence for thermal decomposition contributions to the mass spectra of chlorinated phenoxyacid herbicides obtained by particle beam liquid chromatography mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2021). Perspective on halogenated organic compounds. Retrieved from [Link]

-

PubMed. (2010). Detection of halogenated organic compounds using immobilized thermophilic dehalogenase. Retrieved from [Link]

-

OSTI.gov. (1993). The atmospheric degradation of chlorinated alkanes and aromatic compounds. Retrieved from [Link]

-

American Chemical Society. (2011). Formation of Aromatic Structures during the Pyrolysis of Bio-oil. Energy & Fuels, 25(10), 4734-4741. Retrieved from [Link]

-

MDPI. (2019). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Polymers, 11(7), 1146. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2022, June 7). Chapter One: Perspective on Halogenated Organic Compounds. Retrieved from [Link]

-

Copernicus Publications. (2011). Characterization of a thermal decomposition chemical ionization mass spectrometer for the measurement of peroxy acyl nitrates (PANs) in the atmosphere. Atmospheric Chemistry and Physics, 11(13), 6529-6544. Retrieved from [Link]

-

MDPI. (2024). Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. Molecules, 29(1), 133. Retrieved from [Link]

-

Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

-

AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link]

Sources

- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of halogenated organic compounds using immobilized thermophilic dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 4. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]

- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 6. infinitalab.com [infinitalab.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 9. epfl.ch [epfl.ch]

- 10. torontech.com [torontech.com]

- 11. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. caotechnology.com.au [caotechnology.com.au]

- 15. mt.com [mt.com]

- 16. researchgate.net [researchgate.net]

- 17. Theoretical and analyzed data related to thermal degradation kinetics of poly (L-lactic acid)/chitosan-grafted-oligo L-lactic acid (PLA/CH-g-OLLA) bionanocomposite films - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. kinetics.netzsch.com [kinetics.netzsch.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. eng.uc.edu [eng.uc.edu]

- 23. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GC-MS thermal desorption-pyrolysis analyses - Laboratoire Dubois [laboratoiredubois.ch]

- 25. researchgate.net [researchgate.net]

- 26. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Evidence for thermal decomposition contributions to the mass spectra of chlorinated phenoxyacid herbicides obtained by particle beam liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The atmospheric degradation of chlorinated alkanes and aromatic compounds (Technical Report) | ETDEWEB [osti.gov]

- 34. mdpi.com [mdpi.com]

- 35. mdpi.com [mdpi.com]

CAS number and IUPAC name for 3-Chlorophenoxyacetonitrile

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)acetonitrile (CAS: 43111-32-6)

Introduction

2-(3-Chlorophenoxy)acetonitrile is a halogenated aromatic ether with significant potential as a versatile building block in synthetic organic chemistry. Its structure, combining a chlorinated phenol with a reactive nitrile group, makes it a valuable intermediate for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals. The strategic placement of the chlorine atom on the phenoxy ring provides a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

This guide provides a comprehensive technical overview of 2-(3-Chlorophenoxy)acetonitrile, covering its chemical and physical properties, a robust synthesis protocol with mechanistic insights, potential research applications, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

Correctly identifying the compound is the first step in any research endeavor. The structural arrangement and key identifiers for 2-(3-Chlorophenoxy)acetonitrile are detailed below.

-

IUPAC Name: 2-(3-Chlorophenoxy)acetonitrile

-

Molecular Formula: C₈H₆ClNO[1]

-

Molecular Weight: 167.59 g/mol [1]

-

SMILES: N#CCOc1cccc(Cl)c1[3]

The following diagram illustrates the core chemical components that constitute the molecule.

Caption: Logical relationship of core molecular fragments.

Physicochemical Data Summary

The table below summarizes key calculated physicochemical properties, which are crucial for designing experimental conditions such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 576.03 | K | Joback Calculated Property |

| Normal Melting Point (Tfus) | 336.00 | K | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 53.61 | kJ/mol | Joback Calculated Property |

| Log of Water Solubility (log10WS) | -2.56 | Crippen Calculated Property | |

| Octanol/Water Partition Coeff. (logPoct/wat) | 2.242 | Crippen Calculated Property | |

| McGowan's Characteristic Volume (McVol) | 119.310 | ml/mol | McGowan Calculated Property |

Data sourced from Cheméo chemical properties for CAS 43111-32-6.

Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing 2-(3-Chlorophenoxy)acetonitrile is the Williamson ether synthesis. This classical SN2 reaction is exceptionally well-suited for this target molecule.[4]

Causality and Experimental Choice

The choice of the Williamson synthesis is grounded in fundamental organic chemistry principles.[4] Phenols, like 3-chlorophenol, are more acidic than aliphatic alcohols. This allows for their easy and complete deprotonation by a moderately strong base, such as potassium carbonate, to form a highly nucleophilic phenoxide anion. This anion then readily attacks a primary alkyl halide, in this case, 2-chloroacetonitrile. The SN2 mechanism is favored because 2-chloroacetonitrile is a primary halide with low steric hindrance, minimizing the competing E2 elimination side reaction.[4][5] The result is a clean, high-yield formation of the desired ether linkage.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of 2-(3-Chlorophenoxy)acetonitrile.

Materials:

-

3-Chlorophenol

-

2-Chloroacetonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenol (1.0 eq), finely powdered anhydrous potassium carbonate (1.5 eq), and 250 mL of anhydrous acetone.

-

Initiation: Stir the suspension vigorously. Add 2-chloroacetonitrile (1.1 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-chlorophenol starting material.

-

Quenching and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel. Wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting crude oil in 200 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1N NaOH (2 x 100 mL) to remove any unreacted phenol, water (1 x 100 mL), and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-(3-Chlorophenoxy)acetonitrile.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-(3-Chlorophenoxy)acetonitrile.

Applications in Research and Drug Development

While specific, large-scale applications of 2-(3-Chlorophenoxy)acetonitrile are not extensively documented, its value lies in its role as a chemical intermediate. The presence of both the ether linkage and the nitrile functional group opens numerous avenues for further synthetic transformations.

-

Scaffold for Bioactive Molecules: The chlorophenoxy moiety is a key component in a wide range of commercial herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[6] This suggests that derivatives of 2-(3-Chlorophenoxy)acetonitrile could be explored for novel herbicidal or fungicidal properties.

-

Pharmaceutical Intermediate: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles. This makes the compound a useful starting point for synthesizing novel drug candidates. Chlorine-containing compounds represent a significant portion of pharmaceuticals, playing a crucial role in drugs used to treat a wide array of diseases.[7] The chlorine atom can enhance properties like metabolic stability, membrane permeability, and binding affinity.

-

Fine Chemical Synthesis: Beyond life sciences, it can serve as a precursor for dyes, polymers, and other specialty chemicals where a substituted phenoxyacetonitrile structure is required.

Safety, Handling, and Storage

As a functionalized nitrile, 2-(3-Chlorophenoxy)acetonitrile must be handled with appropriate care. The following information is derived from available Safety Data Sheets (SDS).[2][3]

GHS Hazard Classification

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [2] |

| Hazard Statements | H302: Harmful if swallowed.[2][3]H312: Harmful in contact with skin.[2][3]H332: Harmful if inhaled.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this product only in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA-approved respirator.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

2-(3-Chlorophenoxy)acetonitrile (CAS: 43111-32-6) is a well-defined chemical intermediate whose synthesis is readily achieved through the robust Williamson ether synthesis. Its dual functionality—a stable, modifiable aromatic ether and a versatile nitrile group—positions it as a valuable building block for researchers in medicinal chemistry, agrochemical science, and materials development. Proper adherence to safety protocols is essential when handling this compound due to its potential toxicity. This guide serves as a foundational resource for professionals seeking to incorporate this molecule into their synthetic and research programs.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 43111-32-6|3-Chlorophenoxyacetonitrile|BLD Pharm [bldpharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Chlorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Chlorophenoxyacetonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.

Introduction

This compound is a versatile organic compound that serves as a key building block in the synthesis of a variety of more complex molecules. Its structure, featuring a chlorinated aromatic ring, an ether linkage, and a nitrile group, offers multiple points for further chemical modification. This makes it a sought-after precursor in medicinal chemistry and materials science. This guide will focus on the most common and efficient method for its synthesis: the Williamson ether synthesis.

Core Synthesis Route: The Williamson Ether Synthesis

The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this specific case, it is the reaction between 3-chlorophenol and a haloacetonitrile, typically chloroacetonitrile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1][2]. The first step involves the deprotonation of the weakly acidic 3-chlorophenol using a suitable base to form the more nucleophilic 3-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group to form the desired ether linkage.

Reaction Mechanism

The mechanism of the Williamson ether synthesis for this compound is a classic example of an SN2 reaction.

Caption: General schematic of the Williamson ether synthesis for this compound.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 3-Chlorophenol | C₆H₅ClO | 128.56 |

| Chloroacetonitrile | C₂H₂ClN | 75.50 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 |

| Acetone (anhydrous) | C₃H₆O | 58.08 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

-

Addition of Chloroacetonitrile: To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 16-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 5% aqueous sodium hydroxide, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water)[3][4].

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are the expected analytical data for this compound.

| Property | Value |

| Molecular Formula | C₈H₆ClN |

| Molar Mass | 151.59 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 134-136 °C at 10 mmHg |

| CAS Number | 1529-41-5[5][6][7][8][9] |

Spectroscopic Data

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151 and an M+2 peak at m/z 153 with a characteristic 3:1 ratio for the chlorine isotopes[7][8].

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-O-C ether stretching bands will appear in the region of 1250-1000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methylene protons (O-CH₂-CN) typically in the range of 4.7-4.9 ppm. The aromatic protons will appear as a complex multiplet in the region of 6.8-7.4 ppm.

-

¹³C NMR: The carbon NMR spectrum should show a signal for the nitrile carbon around 115-120 ppm and a signal for the methylene carbon in the range of 50-60 ppm. The aromatic carbons will resonate in the downfield region of the spectrum.

-

Safety Considerations

-

3-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

-

Chloroacetonitrile: Highly toxic and flammable. Handle in a well-ventilated fume hood.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Solvents: Acetone and diethyl ether are flammable. Work away from open flames and sources of ignition.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the pure product can be obtained. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of this important chemical intermediate.

References

-

Organic Syntheses Procedure. chloroacetonitrile. Available at: [Link]

-

The Williamson Ether Synthesis. Available at: [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available at: [Link]

-

Experiment 06 Williamson Ether Synthesis. Available at: [Link]

-

Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

-

Williamson Ether Synthesis. Available at: [Link]

-

Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available at: [Link]

-

Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. SciELO México. Available at: [Link]

-

Organic Syntheses Procedure. diphenylacetonitrile. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Benzeneacetonitrile, 3-chloro-. NIST WebBook. Available at: [Link]

-

m-Chlorophenylacetonitrile | C8H6ClN | CID 73722. PubChem - NIH. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

- US3203974A - Purification of acetonitrile and propionitrile. Google Patents.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

(3-Chlorophenyl)acetonitrile (99%). Amerigo Scientific. Available at: [Link]

-

Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. Available at: [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Benzeneacetonitrile, 3-chloro- [webbook.nist.gov]

- 8. m-Chlorophenylacetonitrile | C8H6ClN | CID 73722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3-Chlorophenyl)acetonitrile (99%) - Amerigo Scientific [amerigoscientific.com]

3-Chlorophenoxyacetonitrile: A Technical Guide to Potential Biological Activities

Abstract

3-Chlorophenoxyacetonitrile is a halogenated aromatic nitrile whose biological profile remains largely unexplored in publicly accessible literature. However, its structural motifs—the chlorophenoxy group and the acetonitrile functional group—are present in numerous compounds with well-documented and potent biological activities. This technical guide synthesizes information from related chemical classes to build a scientifically grounded hypothesis for the potential herbicidal, fungicidal, and cytotoxic activities of this compound. By examining structure-activity relationships of analogous compounds, we provide a rationale for investigating this molecule as a lead compound in agrochemical and pharmaceutical research. Detailed, field-proven experimental protocols are presented to systematically evaluate these hypothesized activities, offering a roadmap for researchers to unlock the potential of this compound.

Introduction and Rationale

The quest for novel bioactive molecules is a cornerstone of both agricultural and pharmaceutical sciences. Often, promising new avenues of research are opened by investigating under-characterized compounds that possess structural features of known active agents. This compound falls squarely into this category. While direct studies on this specific molecule are scarce, its constituent parts provide a compelling rationale for targeted biological evaluation.

-

The Phenoxy Moiety: The phenoxy group is famously associated with the phenoxy herbicides (e.g., 2,4-D, MCPA), which function as synthetic auxins, inducing uncontrolled growth in broadleaf plants.[1][2][3][4][5] This class of herbicides has been a mainstay in agriculture for decades, highlighting the potent biological activity conferred by the phenoxy scaffold.[1]

-

The Chloro Substituent: Halogenation, particularly chlorination, of aromatic rings is a common strategy in drug and agrochemical design to modulate lipophilicity, metabolic stability, and target binding. The presence of a chlorine atom on the phenyl ring is a feature of many active compounds, including antifungal agents.[6][7]

-

The Acetonitrile Group: The nitrile group is a versatile functional group found in many biologically active molecules. Acrylonitrile derivatives, for instance, have demonstrated a wide range of effects, including anticancer, antimicrobial, and antiparasitic activities.[8][9] The nitrile can act as a key pharmacophore or be a precursor to other functional groups.

This guide, therefore, operates on the hypothesis that the combination of these three structural features in this compound could result in significant biological activity. We will explore the potential for this compound to act as an herbicide, an antifungal agent, and a cytotoxic agent, providing the scientific reasoning and detailed experimental workflows for each potential application.

Synthesis and Chemical Properties

A plausible and common method for the synthesis of phenoxyacetonitriles involves the Williamson ether synthesis. This would entail the reaction of 3-chlorophenol with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

Caption: Proposed synthesis of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₈H₆ClNO | Based on structure. |

| Molecular Weight | 167.59 g/mol | Calculated from formula. |

| Appearance | Colorless to pale yellow liquid/solid | Analogy with similar compounds like (3-Chlorophenyl)acetonitrile.[10] |

| Boiling Point | > 200 °C (estimated) | Higher than chloroacetonitrile (121-123°C) due to increased molecular weight.[11] |

| Solubility | Poorly soluble in water; soluble in organic solvents. | Typical for halogenated aromatic compounds.[11] |

Potential Biological Activity I: Herbicidal Effects

Scientific Rationale